The synthesis of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride can be achieved through several methods, typically involving the construction of the piperidine ring followed by functionalization.
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity.
The molecular structure of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride can be described as follows:
The stereochemistry is specified as (3R,5R), indicating specific spatial arrangements of the substituents which can influence biological activity.
[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action for [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride is not explicitly detailed in available literature but can be inferred based on similar compounds:
Experimental data from pharmacological studies would provide more insights into specific interactions and effects.
The physical and chemical properties of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride include:
The stability of this compound under various conditions (light, heat, moisture) should be evaluated to ensure proper handling and storage.
[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride has potential applications in several fields:
The strategic disconnection of [(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol hydrochloride focuses on three key synthons: the hydroxymethyl group, the tert-butyl substituent, and the stereodefined piperidine ring. Retrosynthetic pathways prioritize early installation of chiral centers to minimize downstream epimerization risks. The primary approach involves disconnecting the alcohol functionality to reveal a precursor carboxylic acid or ester, which can be reduced stereoselectively [1]. Alternative routes disconnect the tert-butyl group to expose a keto-piperidine intermediate amenable to asymmetric nucleophilic addition. The piperidine ring itself is derived from chiral pool materials like (R)-nipecotic acid derivatives or through enantioselective cyclization of pentane-1,5-diamine equivalents. Protecting group orthogonality is critical, with tert-butyloxycarbonyl (Boc) frequently selected for amine protection due to its stability during transformations and clean acidic deprotection [1] [4].
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Disconnection Level | Synthon Generated | Key Functional Group Handling | Chirality Preservation Method |
---|---|---|---|
Hydroxymethyl group | Carboxylic acid/ester | Stereoselective reduction (e.g., NaBH₄ with chiral catalysts) | Chelation control in β-amino carbonyl systems |
tert-Butyl group | Enone system | Nucleophilic addition (organocerium reagents) | Conformational locking via cyclic intermediates |
Piperidine ring | Diamino alcohol precursors | Ring-closing reductive amination | Chiral auxiliary-directed cyclization |
Achieving the thermodynamically challenging (3R,5R)-relative stereochemistry requires precision chiral control methodologies. Asymmetric hydrogenation of enantiotropic enamide precursors using DuPhos or BINAP-derived rhodium catalysts delivers cis-3,5-disubstituted piperidines with >95% diastereomeric excess [1]. Computational modeling confirms that steric bulk from the tert-butyl group directs face-selective protonation during hydrogenation. Alternative routes employ chiral resolution via diastereomeric salt formation using (L)-tartaric acid derivatives, though this approach suffers from maximum 50% theoretical yield limitations [1]. Modern enzymatic desymmetrization techniques utilizing lipases (e.g., Candida antarctica Lipase B) selectively acylate prochiral hydroxymethyl intermediates, establishing the C3 stereocenter prior to ring closure. The stereochemical integrity of the C5 hydroxymethyl group is maintained through intramolecular hydrogen bonding that impedes epimerization during subsequent N-alkylation steps.
Table 2: Catalyst Systems for Enantioselective Piperidine Synthesis
Catalyst Class | Representative Structure | de (%) | Key Operating Parameters | Mechanistic Advantage |
---|---|---|---|---|
Rh-BINAP | [Rh((R)-BINAP)(COD)]OTf | 92-96 | 50 psi H₂, EtOH, 25°C | Conformational rigidification via η⁶-arene coordination |
Ru-DuPhos | [Ru((R,R)-Me-DuPhos)(benzene)Cl]Cl | 94-98 | 100 psi H₂, iPrOH, 60°C | Hydride transfer syn to directing group |
Ir-P,N ligands | [Ir((S)-Phosphino-oxazoline)(CO)]PF₆ | 90-93 | 200 psi H₂, THF, 40°C | Outer-sphere delivery via metal-ligand bifunctionality |
The tert-butyl group serves dual roles as a conformational director and steric protector. Its introduction via Friedel-Crafts alkylation using pre-formed tert-butyl chloride under Lewis acid catalysis (AlCl₃) faces significant carbocation rearrangement issues. Superior methods employ Pd-catalyzed Suzuki-Miyaura coupling between piperidinyl triflate and pinacol tert-butylboronate, achieving >85% yield without racemization [1]. The Boc-protected precursor ((R)-tert-butyl piperidin-3-ylcarbamate, CAS 309956-78-3) demonstrates exceptional stability across pH 3-9, enabling intermediate purification under basic aqueous conditions [4]. Accelerated stability studies reveal Boc deprotection initiates only below pH 2.5 or above 100°C in non-polar solvents, making it compatible with subsequent transformations. Crucially, the tert-butyl group enhances crystallinity of intermediates, facilitating diastereomeric purification via recrystallization from ethyl acetate/heptane mixtures – a critical advantage over linear alkyl analogs [1] [4].
Table 3: Comparative Stability of Piperidine Protecting Groups
Protecting Group | Acid Stability (pH) | Base Stability (pH) | Thermal Limit (°C) | Orthogonal Deprotection |
---|---|---|---|---|
tert-Butyloxycarbonyl (Boc) | Stable >3 | Stable <9 | 100 (in toluene) | TFA/CH₂Cl₂ (0°C) |
Carbobenzyloxy (Cbz) | Stable >4 | Stable <10 | 80 | H₂/Pd-C (rt) |
9-Fluorenylmethyloxycarbonyl (Fmoc) | Stable >6 | Labile >8.5 | 60 | Piperidine/DMF |
tert-Butyl ester | Stable >3 | Labile >11 | 120 | TFA (25°C) |
Salt formation employs anhydrous HCl gas in diethyl ether at -15°C to -30°C to prevent racemization and control crystal nucleation. In situ FTIR monitoring confirms protonation occurs exclusively at the piperidine nitrogen prior to crystallization. Single-crystal X-ray analysis reveals a monoclinic P2₁ space group with characteristic N⁺-H···Cl⁻ hydrogen bond distance of 1.68 Å and O-H···Cl⁻ interaction at 1.95 Å [3] [5]. These strong interactions create a stable crystalline lattice with calculated lattice energy of 158 kJ/mol. The hydrochloride salt exhibits superior hygroscopicity profiles compared to hydrobromide analogs, with dynamic vapor sorption (DVS) showing only 0.8% w/w water uptake at 80% RH. Storage stability studies indicate the salt maintains >99.5% chemical purity for 24 months when stored under inert atmosphere at 2-8°C in amber glass vials, consistent with related chiral amino alcohols like ((3R)-morpholin-3-yl)methanol hydrochloride [3] [5].
Scale-up beyond laboratory quantities faces three critical bottlenecks:
Process mass intensity (PMI) analysis reveals solvent consumption as the major environmental burden, particularly during chromatographic purification (accounting for 72% of total PMI). Replacement with antisolvent crystallization (tert-butyl methyl ether/heptane) reduces PMI by 58% while maintaining >99.7% chemical purity and 99.1% chiral purity [1] [2].
Table 4: Impurity Profile in Scalable Synthesis
Impurity Source | Structure | Control Strategy | Acceptance Limit |
---|---|---|---|
Epimerized product | (3S,5R)-isomer | Crystallization solvent optimization (ethyl acetate/toluene 3:1) | <0.15% |
N-Boc deprotection byproduct | Tert-butyl cation adduct | Strict temperature control during deprotection (<20°C) | <0.05% |
Over-reduction impurity | Piperidine-CH₂OH → Piperidine-CH₃ | Controlled NaBH₄ stoichiometry (1.05 eq.) | <0.10% |
Dimerization species | Piperidine-ethyl-piperidine | Reduced concentration during reductive amination (0.3M) | <0.20% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2